7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one
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Overview
Description
7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. The resulting N-(4H-1,2,4-triazol-3-yl) carboximidates are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to afford the desired triazolotriazine compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tyrosine kinase EGFR proteins.
Materials Science: It is explored for its use in the development of energetic materials and explosives due to its high thermal stability and detonation performance.
Biological Studies: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it inhibits tyrosine kinase EGFR proteins, which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar fused ring structure and are also used in energetic materials.
[1,2,4]triazolo[4,3-c][1,3,5]thiadiazine-5-thiones: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
Uniqueness
7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and efficacy in various applications compared to other similar compounds.
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-methyl-6H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C5H5N5O/c1-3-7-4-9-6-2-10(4)5(11)8-3/h2H,1H3,(H,7,8,9,11) |
InChI Key |
ADZDZGHRGZAJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=O)N1 |
Origin of Product |
United States |
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